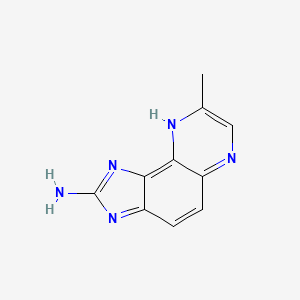![molecular formula C11H16NO4P B14336039 Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester CAS No. 103687-20-3](/img/structure/B14336039.png)
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pyridine ring through an oxoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid esters, including phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester, are typically synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce hydroxyl-substituted compounds.
Applications De Recherche Scientifique
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [2-oxo-2-(1-pyrrolidinyl)ethyl]-, diethyl ester
- Diethyl phosphite
- Diethyl allylphosphonate
Uniqueness
Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester is unique due to its pyridine ring, which imparts distinct chemical properties and potential biological activities. Compared to other phosphonic acid esters, this compound may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
103687-20-3 |
|---|---|
Formule moléculaire |
C11H16NO4P |
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H16NO4P/c1-3-15-17(14,16-4-2)9-11(13)10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
KTOKAXBSNRGBSX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)C1=CC=CC=N1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


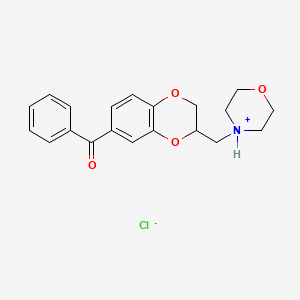
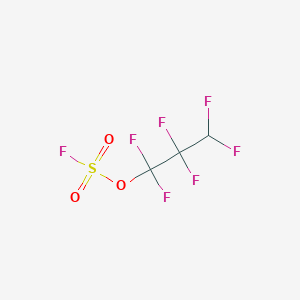
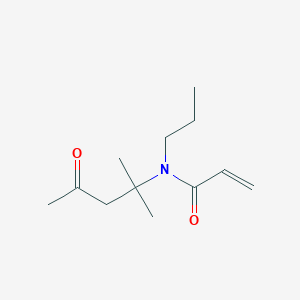
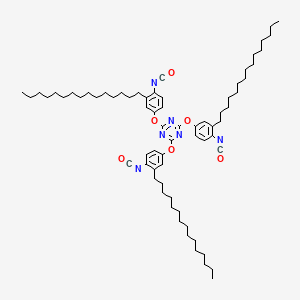


![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
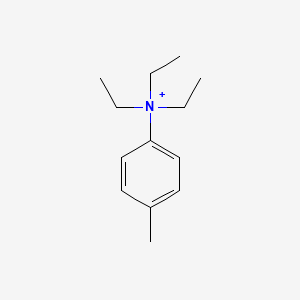
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

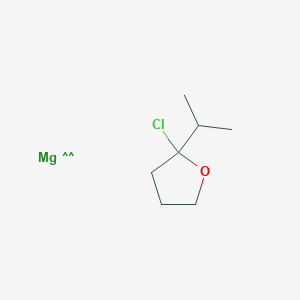

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
